molecular formula C10H16N4OS B14778759 (2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide

(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide

Katalognummer: B14778759
Molekulargewicht: 240.33 g/mol
InChI-Schlüssel: ZIWKGYNGRRJNIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a methylthio group and an amino-propanamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can involve several steps, typically starting with the preparation of the pyrazine ring. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methylthio group via nucleophilic substitution.

    Amidation: Coupling of the amino-propanamide moiety to the pyrazine ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

(S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the pyrazine ring or other functional groups.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution. Major products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide involves its interaction with specific molecular targets. The pyrazine ring and amino-propanamide moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyrazine derivatives with different substituents. For example:

    (S)-2-Amino-N-cyclopropyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Similar structure but with a cyclopropyl group instead of a methyl group.

    (S)-2-Amino-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide: Lacks the N-methyl group.

The uniqueness of (S)-2-Amino-N-methyl-N-((3-(methylthio)pyrazin-2-yl)methyl)propanamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C10H16N4OS

Molekulargewicht

240.33 g/mol

IUPAC-Name

2-amino-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]propanamide

InChI

InChI=1S/C10H16N4OS/c1-7(11)10(15)14(2)6-8-9(16-3)13-5-4-12-8/h4-5,7H,6,11H2,1-3H3

InChI-Schlüssel

ZIWKGYNGRRJNIT-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N(C)CC1=NC=CN=C1SC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.